molecular formula C8H14O2Si B2537323 1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one CAS No. 591218-21-2

1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one

Cat. No.: B2537323
CAS No.: 591218-21-2
M. Wt: 170.283
InChI Key: QQEAQWAJZDPTKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, silyl-substituted naphthalene derivatives have been synthesized and their UV absorption and fluorescence spectroscopic properties were determined . Another study reported the monoalkylation of N-methoxypyridinium salts with alkyl radicals .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes, alkyl iodides, and xanthates has been reported . Additionally, ethers, which are similar to the compound , are known to undergo acidic cleavage .

Scientific Research Applications

Regioselective Synthesis

The compound is utilized in the regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones, leveraging uncatalyzed condensation reactions. This approach provides access to compounds not readily available by other methods, highlighting its importance in synthetic chemistry for generating complex molecular architectures efficiently (Rahn, Dang, Spannenberg, Fischer, & Langer, 2008).

Synthesis of Chromones and 4-Hydroxyquinolines

It serves as a key intermediate in the synthesis of chromones and 4-hydroxyquinolines through uncatalyzed condensations, demonstrating its versatility in constructing heterocyclic compounds with potential pharmacological properties (Rahn, Appel, Baumann, Jiao, Börner, Fischer, & Langer, 2009).

Materials Science Applications

In materials science, the compound contributes to the development of new polymeric materials. For example, its incorporation into polymers has been explored for creating membranes with specific gas permeability characteristics, indicating its potential in developing advanced materials for gas separation technologies (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).

Synthesis of Functionalized Indolizines

Another research application involves its use in the [3+2] cycloaddition reaction with cycloimmonium salts to obtain functionalized indolizines. This process highlights its role in synthesizing complex molecules with potential cytostatic activity, demonstrating the importance of 1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one in medicinal chemistry research (Zubas, Ghinet, Shova, & Bîcu, 2023).

Mechanism of Action

The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its effect. In the case of 1-Methoxy-4-(trimethylsilyl)-3-Butyn-2-one, the mechanism of action is not explicitly mentioned in the literature .

Properties

IUPAC Name

1-methoxy-4-trimethylsilylbut-3-yn-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2Si/c1-10-7-8(9)5-6-11(2,3)4/h7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEAQWAJZDPTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 14.75 ml of trimethylsilylacetylene (103.62 mmol) in 250 ml of tetrahydrofuran is cooled to −70° C. and then 64.76 ml of a 1.6 M solution of n-BuLi (103.62 mmol) in hexane are added. The mixture is stirred for 25 minutes at −70° C. and then a solution of 13.14 g of N-methoxy-N-methyl-2-methoxyacetamide (98.69 mmol) in 250 ml of tetrahydrofuran is added rapidly. During the addition, the temperature rises to −50° C., and then the cold bath is removed and the mixture is stirred for 2 hours at ambient temperature. A 1N solution of HClaq is added and then extraction is carried out 4 times with ethyl acetate. The organic phases are combined, dried over sodium sulphate, filtered, and concentrated under vacuum. 13.4 g of 1-methoxy-4-(trimethylsilyl)but-3-yn-2-one are obtained in the form of a light brown oil which is used without subsequent purification (crude yield=80%).
Quantity
14.75 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
103.62 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13.14 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

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